1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF5 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and regioselectivity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Common electrophiles include nitronium ions (NO2+), sulfonyl chlorides (SO2Cl), and acyl chlorides (RCOCl) in the presence of Lewis acids like aluminum chloride (AlCl3).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while electrophilic aromatic substitution can introduce functional groups like nitro, sulfonyl, or acyl groups onto the aromatic ring.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
Uniqueness
1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and trifluoromethyl groups, along with bromine and fluorine atoms, makes it particularly interesting for applications requiring high reactivity and selectivity.
Properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13,14)15/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIVVGXKQJUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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